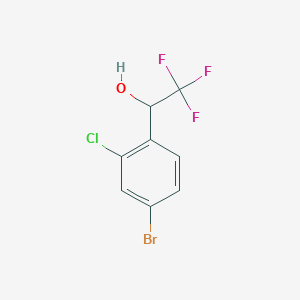

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated phenyl trifluoroethanols often involves multi-step chemical processes, incorporating halogenation, nucleophilic substitution, and carbonyl reduction steps. For instance, similar compounds have been synthesized through reactions involving halogenated benzene derivatives and trifluoroethylated agents, showcasing the complexity and versatility of synthetic routes for such halogenated organic molecules (Dominika N. Lastovickova et al., 2018).

Molecular Structure Analysis

The molecular structure of halogenated phenyl trifluoroethanols is characterized by the presence of electronegative halogen atoms and a trifluoromethyl group, which significantly influence the electronic distribution and physical properties of the molecule. X-ray crystallography and molecular modeling studies provide insights into the bond lengths, angles, and overall geometry, which are crucial for understanding the reactivity and interactions of the compound (A. Bakheit et al., 2023).

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Grignard Reactions and Fluorine Compounds Synthesis : Halothane, under certain conditions, can participate in Grignard reactions. These reactions have been used to synthesize various fluorine compounds. For instance, Halothane's reaction with ketones in the presence of magnesium leads to unexpected alpha-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols (Takagi et al., 1996), and similar reactions with aldehydes yield alpha-(1-chloro-2,2,2-trifluoroethyl)alcohols (Dmowski, 2011).

Synthesis of Sulfides and Heterocycles : Halothane is used in the synthesis of structurally diverse sulfides, which are further used in synthesizing biologically potent heterocycles (Pustovit et al., 2010).

Applications in Organic Chemistry

Building Block for Fluorine Compounds : Halothane serves as a building block for various fluorine-containing compounds, especially those with the CF3 group, through organometallic and radical reactions (Dmowski, 2011).

Substituent Effects in Solvolysis : It has been used in studies examining the effects of substituents on the solvolysis rates of certain fluorinated compounds (Fujio et al., 1997).

Halofluorination Studies : Reactions of Halothane with various compounds have been explored to study halofluorination processes (Kremlev & Haufe, 1998).

Unique Chemical Reactions

Unusual Grignard Reactions : Halothane undergoes abnormal Grignard reactions with ketones, leading to unique fluorine compounds (Takagi et al., 1992).

Sodium Dithionite Initiated Reactions : These reactions with Halothane lead to the synthesis of compounds like trifluoromethyl-bis(trimethoxyphenyl)methane (Dmowski et al., 2009).

Propriétés

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHERMFTKJUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)